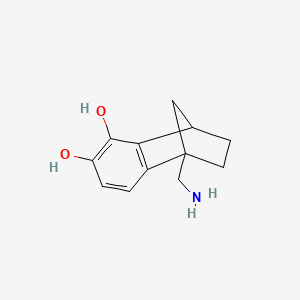![molecular formula C34H28Br2FeP2Pd B568543 ジブロモ[1,1'-ビス(ジフェニルホスフィノ)フェロセン]パラジウム(II) CAS No. 124268-93-5](/img/structure/B568543.png)
ジブロモ[1,1'-ビス(ジフェニルホスフィノ)フェロセン]パラジウム(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is a complex organometallic compound with the molecular formula C34H28Br2FeP2Pd. It is widely used as a catalyst in various palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .
科学的研究の応用
Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions, including cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials
作用機序
Target of Action
Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II), also known as ZEA26893, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, particularly in cross-coupling reactions .
Mode of Action
ZEA26893 interacts with its targets by facilitating the coupling of sec-alkyl and n-alkyl Grignard reagents . It is also involved in the borylation of aryl halides and the coupling of the derived arylboronic esters with aryl halides .
Biochemical Pathways
The compound plays a crucial role in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction . These pathways are essential for the formation of biaryls and other complex organic compounds .
Result of Action
The result of ZEA26893’s action is the successful completion of the chemical reactions it catalyzes. This includes the formation of biaryls through the coupling of aryl halides and arylboronic esters , and the synthesis of lactams by CO insertion .
Action Environment
The action, efficacy, and stability of ZEA26893 can be influenced by various environmental factors. For instance, it is sensitive to air and moisture . Therefore, it is typically stored under argon in a cool, dry place . The solvent used can also impact its effectiveness, as it is soluble in chloroform and slightly soluble in dichloromethane .
生化学分析
Biochemical Properties
Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is known for its role in various biochemical reactions . It is particularly used in Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling
Molecular Mechanism
The molecular mechanism of action of Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is complex and multifaceted. It exerts its effects at the molecular level through its role as a catalyst in various reactions . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The specifics of these interactions are currently under study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) typically involves the reaction of 1,1’-bis(diphenylphosphino)ferrocene with palladium(II) bromide. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
化学反応の分析
Types of Reactions
Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) undergoes various types of reactions, primarily serving as a catalyst in:
Oxidation and Reduction Reactions: Facilitates the transfer of electrons in redox reactions.
Substitution Reactions: Involves the replacement of ligands in the coordination sphere of the palladium center.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include oxygen or hydrogen peroxide.
Reduction Reactions: Common reagents include hydrogen gas or hydride donors.
Substitution Reactions: Often involve halides or other nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds .
類似化合物との比較
Similar Compounds
[1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): Similar in structure but uses chlorine instead of bromine.
Tetrakis(triphenylphosphine)palladium(0): Another palladium-based catalyst used in similar reactions.
Uniqueness
Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is unique due to its specific ligand environment, which provides distinct electronic and steric properties that enhance its catalytic activity in certain reactions .
特性
InChI |
InChI=1S/2C17H14P.2BrH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;;+2/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEJVWMCZVGKAJ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe].Br[Pd]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28Br2FeP2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[3-[methoxy-[methoxy(dimethyl)silyl]oxy-methylsilyl]propyl]ethane-1,2-diamine](/img/structure/B568461.png)
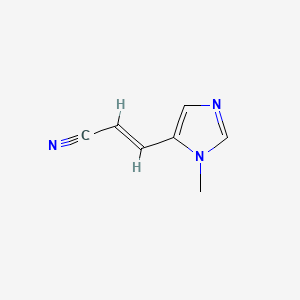
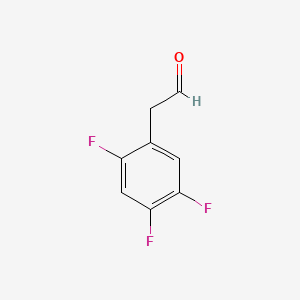
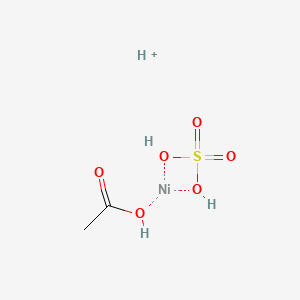
![1H-Imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B568469.png)
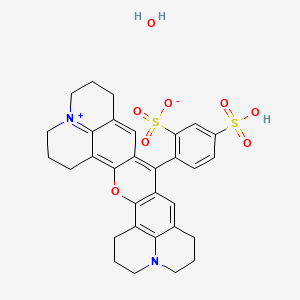

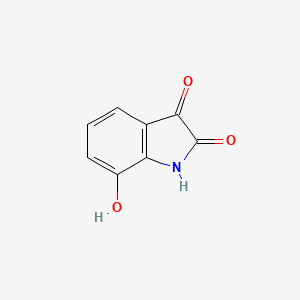
![[2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate](/img/structure/B568480.png)
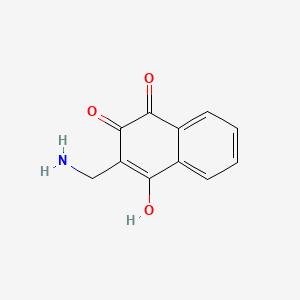
![2-[(1S)-9-[(4-chlorophenyl)methyl]-6-fluoro-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid](/img/structure/B568482.png)
